Granaticin B
Description
Structure
2D Structure
Properties
CAS No. |
19879-03-9 |
|---|---|
Molecular Formula |
C28H30O12 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(1R,7S,11S,13S,19S,20R,23R)-5,15,19-trihydroxy-23-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |
InChI |
InChI=1S/C28H30O12/c1-8-11(29)4-5-16(37-8)39-14-6-12-18-22(28(14,35)10(3)38-12)26(34)20-19(24(18)32)25(33)21-17(23(20)31)9(2)36-13-7-15(30)40-27(13)21/h8-14,16,27,29,31,33,35H,4-7H2,1-3H3/t8-,9-,10+,11-,12+,13-,14+,16-,27+,28-/m0/s1 |
InChI Key |
BTPKXZZBYVSYNL-VHAJSWNUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H]3C4=C([C@@]2([C@H](O3)C)O)C(=O)C5=C(C6=C([C@H]7[C@H](CC(=O)O7)O[C@H]6C)C(=C5C4=O)O)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CC3C4=C(C2(C(O3)C)O)C(=O)C5=C(C6=C(C7C(CC(=O)O7)OC6C)C(=C5C4=O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Granaticin B
Polyketide Synthase Systems in Granaticin B Biosynthesis
The core of this compound is assembled by a Type II polyketide synthase (PKS) system, which iteratively condenses simple carboxylic acid units to form a poly-β-keto chain. This system is encoded by a dedicated gene cluster, the gra cluster, which has been extensively studied in Streptomyces violaceoruber Tü22. researchgate.net
Type II Polyketide Synthase Architecture and Enzymatic Components
The this compound PKS is a multi-enzyme complex composed of several discrete, monofunctional proteins that act in a coordinated fashion. nih.govembopress.org The core components, often referred to as the "minimal PKS," are responsible for the assembly of the initial polyketide chain. These include:
Ketoacyl Synthase (KS): Comprised of two subunits, KSα (encoded by gra-ORF1) and KSβ (the chain length factor, encoded by gra-ORF2), this enzymatic component is responsible for the iterative condensation of malonyl-CoA extender units. nih.govnih.gov The KSα subunit contains the active site cysteine residue essential for the condensation reaction, while the KSβ subunit is crucial for determining the length of the polyketide chain. nih.gov
Acyl Carrier Protein (ACP): Encoded by gra-ORF3, the ACP acts as a shuttle, carrying the growing polyketide chain via a phosphopantetheine arm to the various active sites of the PKS complex. nih.govnih.gov
The concerted action of these enzymes results in the formation of a 16-carbon polyketide chain, which is the precursor to the granaticin aglycone. researchgate.net
Comparative Analysis of Granaticin Biosynthetic Gene Clusters with Related Pathways
The granaticin (gra) biosynthetic gene cluster shares significant homology with the gene cluster for actinorhodin (B73869) (act), another well-characterized benzoisochromanequinone antibiotic produced by Streptomyces coelicolor A3(2). researchgate.net This similarity is particularly striking in the minimal PKS genes, indicating that both pathways utilize a common nascent polyketide intermediate. researchgate.net
Despite this initial similarity, the post-PKS tailoring steps diverge significantly, leading to the distinct chemical structures of granaticin and actinorhodin. researchgate.net A key difference lies in the stereochemistry of the pyran ring and the nature of the glycosylation patterns. researchgate.net The gra cluster contains a unique set of genes encoding tailoring enzymes that impart the characteristic structural features of the granaticin family of compounds. researchgate.net
Post-Polyketide Synthase Tailoring Enzymes and Reactions for this compound
Once the polyketide chain is assembled, it undergoes a series of modifications by tailoring enzymes, which are crucial for the bioactivity and structural diversity of the final product. These enzymes include ketoreductases, aromatases, cyclases, and oxygenases.
Ketoreductases and Stereochemical Control in this compound Assembly
A critical step in the biosynthesis of this compound is the stereospecific reduction of a keto group in a bicyclic intermediate. This reaction determines the chirality of the final molecule and represents a key branching point from the actinorhodin pathway. In the granaticin pathway, this reduction results in an (R)-configuration, whereas in the actinorhodin pathway, an (S)-configuration is produced. frontiersin.org
This stereochemical control is governed by a set of ketoreductases encoded by gra-ORF5 and gra-ORF6. frontiersin.orgresearchgate.net Research has shown that Gra-ORF5 functions as a ketoreductase. researchgate.net However, the production of the correct (R)-configured intermediate, (R)-4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho-[2,3-c]-pyran-3-acetic acid ((R)-DNPA), requires the presence of Gra-ORF6. frontiersin.org It is proposed that Gra-ORF6 acts as a "guiding" protein that modulates the regiospecificity and stereospecificity of the reduction catalyzed by Gra-ORF5 at the C-3 position of the bicyclic intermediate. frontiersin.orgresearchgate.net
Aromatases and Cyclases in this compound Pathway
Following the assembly of the polyketide chain by the minimal PKS, the unstable and flexible chain must be folded and cyclized correctly. This process is mediated by aromatase (ARO) and cyclase (CYC) enzymes. In the gra cluster, these functions are attributed to the gene products of gra-ORF15 (ARO) and gra-ORF16 (CYC). researchgate.net
The aromatase and cyclase work in concert to catalyze the intramolecular aldol (B89426) condensations that lead to the formation of the characteristic three-ring aromatic core of the granaticin molecule. While the precise mechanism is complex, their role is to ensure the correct regiospecific cyclization of the polyketide chain, preventing the formation of aberrant shunt products.
Oxygenases and Other Modifying Enzymes in this compound Biosynthesis
Further structural diversity is introduced into the granaticin scaffold through the action of oxygenases and other modifying enzymes. A key oxygenase in the granaticin pathway is encoded by gra-ORF21. This enzyme is homologous to ActVA-ORF5 from the actinorhodin pathway and has been shown to be a bifunctional monooxygenase, catalyzing oxygenations at both the C-6 and C-8 positions of the granaticin core. researchgate.net
The biosynthesis of this compound also involves glycosylation, the attachment of sugar moieties to the aglycone. The gra cluster contains a set of genes dedicated to the synthesis and attachment of these sugars. For instance, gra-orf14 is predicted to encode a glycosyltransferase responsible for attaching the sugar units to the granaticin core. researchgate.netnih.gov
Compound and Gene Data
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene (ORF) | Enzyme/Protein | Function |
| gra-ORF1 | Ketoacyl Synthase α (KSα) | Polyketide chain elongation |
| gra-ORF2 | Chain Length Factor (KSβ) | Determines polyketide chain length |
| gra-ORF3 | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain |
| gra-ORF5 | Ketoreductase | Reduction of keto groups |
| gra-ORF6 | Guiding Protein | Controls stereochemistry of reduction |
| gra-ORF15 | Aromatase | Catalyzes aromatization of a ring |
| gra-ORF16 | Cyclase | Catalyzes cyclization of the polyketide chain |
| gra-ORF21 | Bifunctional Monooxygenase | C-6 and C-8 oxidation |
| gra-orf14 | Glycosyltransferase | Attachment of sugar moieties |
Deoxysugar Biosynthesis and Glycosylation in this compound
The glycosidic moieties of this compound are crucial for its biological activity. The biosynthesis and subsequent attachment of these deoxysugars to the aglycone core are tightly regulated processes involving a suite of specialized enzymes.
Biosynthetic Routes to L-Rhodinose and Other Deoxy Sugars
The deoxysugar L-rhodinose, a key component of this compound, is synthesized from primary metabolic precursors through a multi-step enzymatic cascade. This pathway is analogous to the well-characterized biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate. researchgate.netnih.govnih.gov The biosynthesis of dTDP-L-rhodinose is governed by a set of genes within the granaticin biosynthetic gene cluster. nih.gov
The proposed biosynthetic pathway for dTDP-L-rhodinose involves four key enzymatic reactions:
Thymidylyl Transfer: The process is initiated by a glucose-1-phosphate thymidylyltransferase, homologous to RmlA, which catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose. researchgate.netnih.govembopress.org
Dehydration: A dTDP-D-glucose 4,6-dehydratase, homologous to RmlB, then removes a water molecule from dTDP-D-glucose to produce dTDP-4-keto-6-deoxy-D-glucose. nih.gov
Epimerization: Subsequently, a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, homologous to RmlC, alters the stereochemistry at the C3' and C5' positions to yield dTDP-4-keto-L-rhamnose. nih.gov
Reduction: The final step involves a dTDP-4-keto-L-rhamnose reductase, homologous to RmlD, which reduces the keto group at the C4' position to a hydroxyl group, yielding the final product, dTDP-L-rhodinose. nih.gov
Genetic studies have identified four open reading frames (ORFs) in the granaticin gene cluster of Streptomyces violaceoruber Tü22, specifically ORF22 to ORF25, as essential for the formation or attachment of the L-rhodinose moiety. researchgate.net Based on sequence homologies, a pathway for dTDP-L-rhodinose formation has been proposed where ORF23 and possibly ORF24 are involved in the 3-deoxygenation, ORF25 in the epimerization, and ORF22 in the final 4-ketoreduction.
| Enzyme Homolog | Gene (in S. violaceoruber) | Proposed Function in dTDP-L-Rhodinose Biosynthesis |
| RmlA-like | Not explicitly defined in provided search results | Glucose-1-phosphate thymidylyltransferase |
| RmlB-like | Not explicitly defined in provided search results | dTDP-D-glucose 4,6-dehydratase |
| RmlC-like | ORF25 | dTDP-4-keto-6-deoxy-glucose 3,5-epimerase |
| RmlD-like | ORF22 | dTDP-4-keto-L-rhamnose reductase |
| Other | ORF23, ORF24 | 3-deoxygenation |
Glycosyltransferases and Mechanisms of Sugar Attachment to this compound Aglycone
The attachment of the deoxysugar moieties to the granaticin aglycone is a critical step catalyzed by glycosyltransferases (GTs). In the granaticin biosynthetic cluster, the gene gra-ORF14 has been identified as encoding a key glycosyltransferase. researchgate.netnih.gov
Knockout studies of the orf14 gene in a novel granaticin producer, Streptomyces vilmorinianum YP1, resulted in the accumulation of deglycosylated intermediates. researchgate.netnih.gov This finding provides direct evidence for the essential role of the Orf14 protein in the glycosylation of the granaticin aglycone to form this compound. The resulting deglycosylated product, a blue pigment, showed weaker or no antibacterial activity, highlighting the importance of glycosylation for the bioactivity of granaticin. researchgate.netnih.gov The glycosylation process is believed to enhance the stability and solubility of the compound.
The precise enzymatic mechanism of sugar attachment involves the transfer of the activated deoxysugar, dTDP-L-rhodinose, from the nucleotide diphosphate (B83284) carrier to a specific hydroxyl group on the granaticin aglycone. This reaction is catalyzed by the Gra-ORF14 glycosyltransferase.
Identification and Biosynthesis of this compound Analogs and Biosynthetic Intermediates
The granaticin biosynthetic pathway is not a perfectly streamlined process and can give rise to a variety of related compounds, including precursors, degradation products, and shunt metabolites.
Dihydrothis compound and Granaticin A Precursors
The producing organism, Streptomyces violaceoruber Tü22, is known to produce a mixture of four related benzoisochromanequinone glycosides: granaticin, dihydrogranaticin, this compound, and dihydrothis compound. nih.gov Dihydrothis compound is a reduced form of this compound. The biosynthesis of these related compounds occurs concurrently within the same gene cluster, suggesting they are all products of the same overarching pathway with minor enzymatic modifications. The stereospecific reduction at the C-3 position of the polyketide backbone is a key step that controls the final stereochemistry of these molecules. researchgate.net
Biosynthesis of Sulfur-Containing Granaticin Congeners (e.g., Mycothiogranaticins)
Recent studies have led to the discovery of sulfur-containing granaticin analogs, termed mycothiogranaticins, from Streptomyces vietnamensis GIMV4.0001. frontiersin.orgnih.gov These compounds are formed through the conjugation of the granaticin core with mycothiol (B1677580) or N-acetylcysteine. frontiersin.org
The biosynthesis of mycothiogranaticins is dependent on the mycothiol biosynthetic pathway. frontiersin.orgnih.gov Disruption of the mshA gene, which encodes a D-inositol-3-phosphate glycosyltransferase essential for mycothiol biosynthesis, completely abolished the production of mycothiogranaticins. frontiersin.orgnih.gov This demonstrates that mycothiogranaticins are products of a detoxification pathway where mycothiol is conjugated to the granaticin molecule, likely catalyzed by a mycothiol-S-transferase. frontiersin.org These sulfur-containing congeners are generally found to be biologically less active. frontiersin.org
| Compound | Description |
| Mycothiogranaticin A | A sulfur-containing granaticin congener. frontiersin.org |
| Mycothiothis compound | A sulfur-containing granaticin congener. frontiersin.org |
| Granaticin MA | A sulfur-containing granaticin congener. frontiersin.org |
Aberrant Metabolic Shunt Pathways in Granaticin Production
Inefficiencies in the enzymatic assembly line of granaticin biosynthesis can lead to the formation of aberrant metabolic shunt products. In Streptomyces vietnamensis GIMV4.0001, a significant portion of the biosynthetic intermediates are diverted into these shunt pathways. A key limiting step appears to be the second ring closure of the granaticin backbone.
Several shunt products have been identified, including SEK34, SEK34b, mutactin, dehydromutactin, EM18, and GTRI-02. Mutactin is produced by the "minimal" polyketide synthase (PKS) plus a ketoreductase (KR). researchgate.net The formation of SEK34 occurs when the minimal PKS and KR are expressed along with an aromatase/cyclase (ARO/CYC) didomain. researchgate.net The high production levels of SEK34 and SEK34b suggest a bottleneck in the main granaticin pathway, causing intermediates to be processed by alternative enzymatic or spontaneous cyclization reactions.
| Shunt Product | Origin |
| Mutactin | Formed by the minimal PKS and ketoreductase. researchgate.net |
| SEK34 | Generated by the minimal PKS, ketoreductase, and an ARO/CYC didomain. researchgate.net |
| SEK34b | A related shunt product to SEK34. |
| Dehydromutactin | A shunt product related to mutactin. |
| EM18 | An identified shunt product. |
| GTRI-02 | An identified shunt product. |
Regulatory Mechanisms Governing this compound Production
The biosynthesis of this compound is not a constitutive process but is instead subject to a multi-layered regulatory network. This ensures that the production of this metabolically expensive compound is finely tuned to the physiological state of the producing organism, typically a species of Streptomyces.
Genetic Regulation of Granaticin Biosynthetic Gene Clusters
The genetic blueprint for this compound synthesis is encoded within a contiguous set of genes known as the granaticin (gra) biosynthetic gene cluster. Analysis of the gra cluster in Streptomyces violaceoruber Tü22 has revealed a series of open reading frames (ORFs) with putative regulatory functions. nih.gov In total, the cluster contains 37 complete ORFs, with six of these being identified as likely regulatory genes. nih.gov
These regulatory genes exert control over the expression of the other genes in the cluster, which are responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the production of the attached deoxysugar moieties. Two key regulatory genes that have been functionally characterized are gra-ORF9 and a soxR-like gene, gra-orf20.
gra-ORF9 : This gene encodes a pathway-specific transcriptional activator. Its role is to positively regulate the expression of the granaticin biosynthetic genes, effectively acting as a master switch to turn on production.
gra-orf20 : This gene, identified as a soxR-like gene, functions as a negative regulator of granaticin biosynthesis. nih.gov Deletion of gra-orf20 in Streptomyces vietnamensis resulted in a more than three-fold increase in granaticin production. nih.govresearchgate.net This gene is believed to be involved in sensing the cellular redox state, thereby linking antibiotic production to the broader physiological condition of the cell. nih.gov
The interplay between these positive and negative regulatory elements allows for precise control over the timing and level of this compound production.
| Gene | Putative Function | Regulatory Effect |
| gra-ORF9 | Pathway-specific transcriptional activator | Positive |
| gra-orf10 | Putative two-component response regulator | Regulatory |
| gra-orf11 | Putative two-component sensory kinase | Regulatory |
| gra-orf20 | soxR-like negative regulator | Negative |
| gra-orf7 | Putative serine-threonine protein kinase | Regulatory |
This table provides an overview of the key regulatory genes within the granaticin biosynthetic gene cluster and their described or putative functions in controlling this compound synthesis.
Role of Small Molecules and Cofactors in this compound Biosynthesis (e.g., Mycothiol, S-Adenosylmethionine)
Beyond the genetic regulation encoded within the BGC, the biosynthesis of this compound is also influenced by the availability of specific small molecules and cofactors. These molecules can act as direct precursors, or as signaling molecules that modulate the activity of regulatory proteins.
S-Adenosylmethionine (SAM) is a well-known cofactor that typically serves as a methyl group donor in various biosynthetic reactions. However, in the case of granaticin biosynthesis, SAM plays a regulatory role without being incorporated into the final structure. Exogenous addition of SAM has been shown to increase the production of granaticin. This effect is not due to its function as a methyl donor, but rather its ability to activate the transcription of the pathway-specific activator gene, gra-ORF9. This highlights a fascinating example of a primary metabolite acting as a signaling molecule to control the production of a secondary metabolite.
| Molecule | Role in this compound Biosynthesis | Effect of Altered Levels on Production |
| Mycothiol | Positive regulator, maintains cellular redox balance, precursor for mycothiogranaticins | Deficiency leads to a >50% decrease in production |
| S-Adenosylmethionine | Activates transcription of the positive regulator gra-ORF9 | Addition increases production |
This interactive table summarizes the functions of key small molecules and cofactors in the biosynthesis of this compound and the observed impact of their concentration changes on the yield of the antibiotic.
Enzymatic Regulation of this compound Biosynthesis (e.g., Phosphopantetheinyl Transferase)
The activity of the enzymes directly involved in the synthesis of the granaticin polyketide chain is also a critical point of regulation. A key enzymatic control point is the post-translational modification of the acyl carrier protein (ACP), a central component of the type II polyketide synthase (PKS) responsible for granaticin biosynthesis.
The ACP must be converted from its inactive apo form to its active holo form to participate in polyketide chain elongation. This conversion is catalyzed by a phosphopantetheinyl transferase (PPTase) . The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP. This modification provides the flexible arm to which the growing polyketide chain is tethered.
In the granaticin producer Streptomyces vietnamensis, an in-cluster Sfp-type PPTase, encoded by gra-orf32, has been identified as being dedicated to the activation of the granaticin PKS. This enzymatic activation is an absolute requirement for the initiation of granaticin biosynthesis, making the PPTase a crucial checkpoint in the production pathway.
Molecular Mechanisms of Granaticin B Action
Granaticin B Interference with Nucleic Acid Synthesis and Processing
This compound disrupts the production and maturation of essential nucleic acids, which are fundamental for cell viability and proliferation. Its action targets several key stages, from the initial charging of transfer RNA (tRNA) to the synthesis and processing of ribosomal RNA (rRNA) and the transcription of DNA.
A primary mechanism of action for granaticin in bacteria is the specific disruption of the aminoacylation of transfer RNA (tRNA), a critical step in protein synthesis. Research has demonstrated that granaticin specifically interferes with the function of leucyl-tRNA synthetase in Bacillus subtilis. portlandpress.comnih.gov This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA molecule (tRNALeu).
The inhibition of this "charging" process leads to a state of leucine starvation within the bacterial cell, resulting in leucine auxotrophy, where the bacteria cannot grow unless leucine is supplied externally. portlandpress.com In cells treated with granaticin, the aminoacylation of tRNALeu is specifically diminished. portlandpress.com This targeted inhibition of protein synthesis triggers a cascade of further effects. nih.gov
In stringently controlled bacteria (rel+ strains), the lack of charged tRNALeu activates the "stringent response," a global stress response mechanism. nih.govnih.gov This response is characterized by the accumulation of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). nih.govnih.gov These molecules, in turn, inhibit the synthesis of stable RNAs, such as ribosomal and transfer RNA, leading to a coordinated shutdown of both protein and RNA synthesis. nih.govnih.gov In contrast, in "relaxed" mutant strains (rel-), while protein synthesis is still inhibited by granaticin, RNA synthesis continues, demonstrating that the inhibition of RNA synthesis is a secondary effect of the stringent response caused by the primary inhibition of leucyl-tRNA synthetase. nih.govnih.gov
| Parameter | Effect of Granaticin in Bacillus subtilis | References |
| Target Enzyme | Leucyl-tRNA synthetase | portlandpress.comnih.gov |
| Primary Effect | Decreased aminoacylation of tRNALeu | portlandpress.com |
| Phenotype | Leucine auxotrophy | portlandpress.com |
| Response in rel+ strains | Inhibition of protein and RNA synthesis; accumulation of ppGpp and pppGpp | nih.govnih.gov |
| Response in rel- strains | Inhibition of protein synthesis; continued RNA accumulation | nih.govnih.gov |
In eukaryotic cells, granaticin has been shown to interfere with the maturation of ribosomal RNA (rRNA), a crucial process for the assembly of functional ribosomes. nih.gov Studies conducted on human oral epidermoid carcinoma (KB) cells revealed that at cytotoxic concentrations, granaticin's most significant inhibitory effect was on RNA synthesis. nih.gov
Specifically, granaticin was found to block the processing of the large 45S preribosomal RNA precursor into mature rRNA molecules. nih.gov This inhibition results in the accumulation of the 45S precursor, an effect that is dependent on both the concentration of granaticin and the duration of exposure. nih.gov The failure to produce mature rRNA disrupts the formation of new ribosomes, which is essential for sustaining the high levels of protein synthesis required by rapidly proliferating cancer cells. This mechanism was initially considered a primary contributor to the cytotoxicity of granaticin. nih.govfrontiersin.org
| Cell Line | Parameter | Finding | References |
| Human Carcinoma (KB) | Cytotoxicity (ED₅₀) | 3.2 µg/mL | nih.gov |
| Human Carcinoma (KB) | Primary Target at ED₅₀ | RNA Synthesis | nih.gov |
| Human Carcinoma (KB) | Mechanism | Inhibition of ribosomal RNA maturation, leading to accumulation of 45S preribosomal RNA | nih.gov |
| Human Carcinoma (KB) | Cell Cycle Specificity | Preferential inhibition (93%) of cell survival in the G2 phase at 6.3 µg/mL | nih.gov |
The direct impact of granaticin on DNA-dependent RNA polymerase, the core enzyme of transcription, has yielded varied results depending on the experimental system. One study investigating the DNA-directed RNA polymerase isolated from Streptomyces granaticolor found that granaticin had no inhibitory effect on the enzyme's activity. nih.gov
Specific Enzyme Inhibition by this compound
Beyond its effects on nucleic acid metabolism, this compound has been identified as an inhibitor of specific enzymes that are key targets in cancer drug development.
This compound is recognized as an inhibitor of farnesyltransferase. frontiersin.orgresearchgate.net Farnesyltransferase is a critical enzyme involved in the post-translational modification of a number of proteins, most notably the Ras family of oncoproteins. wikipedia.orgmedchemexpress.com This enzyme catalyzes the attachment of a farnesyl lipid group to the protein, a process called farnesylation, which is essential for anchoring these proteins to the cell membrane where they participate in signal transduction pathways that regulate cell growth and proliferation. wikipedia.orgmedchemexpress.com By inhibiting farnesyltransferase, this compound can prevent the proper functioning of proteins like Ras, which are frequently overactive in cancer cells. frontiersin.orgresearchgate.net This activity contributes to its potential as an anticancer agent. frontiersin.org
This compound has also been identified as an inhibitor of inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). frontiersin.org IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential building blocks for DNA and RNA synthesis. nih.govnih.gov The enzyme catalyzes the conversion of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP), a crucial step in the pathway leading to guanosine triphosphate (GTP). nih.gov Rapidly dividing cells, including cancer cells, have a high demand for nucleotides to support DNA replication and RNA production. By inhibiting IMPDH, this compound can deplete the pool of guanine nucleotides, thereby impeding nucleic acid synthesis and arresting cell proliferation. frontiersin.orgnih.gov This makes IMPDH an important target for anticancer therapies. frontiersin.orgnih.gov
| Enzyme Target | Cellular Process Inhibited | Significance of Inhibition | References |
| Farnesyltransferase | Protein farnesylation (e.g., of Ras) | Disrupts oncogenic signaling pathways | frontiersin.orgresearchgate.net |
| Inosine 5′-Monophosphate Dehydrogenase (IMPDH) | De novo synthesis of guanine nucleotides | Depletes building blocks for DNA and RNA synthesis | frontiersin.orgnih.govnih.gov |
This compound as a Cell Division Cycle 7 (CDC7) Kinase Inhibitor
This compound has been identified as a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase. googleapis.com CDC7 is a serine-threonine kinase that is essential for the initiation of DNA replication in eukaryotic cells. nih.govshu.edu It functions by forming an active complex with its regulatory subunit, Dbf4, which then phosphorylates components of the minichromosome maintenance (MCM) protein complex. shu.edunih.gov This phosphorylation event is a critical step for activating the replicative helicase, allowing DNA unwinding and the start of DNA synthesis. shu.edunih.gov
The inhibition of CDC7 kinase by compounds like this compound disrupts this fundamental process, preventing the initiation of DNA replication. nih.govpatsnap.com This action leads to replication stress and can selectively induce apoptotic cell death in cancer cells, which are often highly dependent on robust DNA replication and may have compromised cell cycle checkpoints. nih.govshu.edupatsnap.com Research indicates that this compound is a significantly more potent inhibitor of cellular proliferation compared to its analog, Granaticin A. googleapis.com In studies on various leukemia patient samples, this compound consistently exhibited lower IC50 values, indicating higher potency. googleapis.com For instance, in one de novo Acute Myeloid Leukemia (AML) sample, the IC50 for this compound was 0.18 µM, whereas for Granaticin A it was 0.72 µM. googleapis.com This suggests that this compound is approximately one log more active than Granaticin A against the tested samples. googleapis.com
The cellular consequence of CDC7 inhibition by this compound is cell-type dependent. In cancer cells such as the HeLa cell line, exposure to this compound leads to apoptotic cell death, which is characterized by an increase in the population of cells with sub-G1 DNA content. googleapis.com In contrast, normal human retinal pigment epithelial (RPE) cells are largely unaffected by the same exposure. googleapis.com This differential effect highlights the therapeutic potential of targeting the CDC7 pathway in oncology. googleapis.comnih.gov
Table 1: Comparative Inhibitory Activity of Granaticin A and this compound on Cellular Proliferation
The following table presents the half-maximal inhibitory concentration (IC50) values for Granaticin A and this compound in primary patient leukemia samples, demonstrating the enhanced potency of this compound. googleapis.com
| Leukemia Sample Type | Granaticin A (IC50, µM) | This compound (IC50, µM) |
| AML, de novo | 0.72 | 0.18 |
| AML, primary refractory 1 | 0.75 | 0.11 |
Data sourced from patent information. googleapis.com
Oxidative Mechanisms of this compound and Cellular Consequences
Beyond its activity as a kinase inhibitor, this compound also functions through oxidative mechanisms that contribute to its biological effects. nih.gov These mechanisms involve direct chemical reactions with cellular components and the catalytic generation of damaging reactive molecules. nih.gov
Oxidation of Cellular Sulfhydryl Groups by this compound
This compound is chemically reactive toward sulfhydryl groups, which are critical functional components of many biological molecules, including amino acids and proteins. nih.gov It has been shown to directly oxidize sulfhydryl compounds such as L-cysteine and the major cellular antioxidant, glutathione (B108866). nih.gov This reactivity with sulfhydryl groups is considered a fundamental aspect of granaticin's cytotoxicity. nih.gov The oxidation of sulfhydryl groups on proteins can lead to the inactivation of essential enzymes, particularly those with reactive cysteine residues in their active sites. nih.gov This mechanism of protein inactivation through sulfhydryl oxidation is a significant contributor to the toxic effects observed with granaticin and related compounds. nih.gov
Reactive Oxygen Species Generation by this compound and Associated Cellular Stress Responses
This compound can act as an organocatalyst to promote the generation of Reactive Oxygen Species (ROS). nih.gov Specifically, it catalyzes the oxidation of substrates like L-ascorbic acid, a reaction that consumes molecular oxygen (O₂) and produces hydrogen peroxide (H₂O₂). nih.govresearchgate.net This reaction proceeds with a defined stoichiometry, where one molecule of L-ascorbic acid reacts with one molecule of oxygen to yield one molecule of L-dehydroascorbic acid and one molecule of H₂O₂. nih.gov
Table 2: Catalytic Reaction Mediated by this compound
This table summarizes the stoichiometric relationship of the substrates and products in the oxidation of L-ascorbic acid catalyzed by this compound. nih.gov
| Role | Compound | Stoichiometric Ratio |
| Substrate | L-ascorbic acid | 1 |
| Substrate | Oxygen (O₂) | 1 |
| Product | L-dehydroascorbic acid | 1 |
| Product | Hydrogen Peroxide (H₂O₂) | 1 |
Biological Activities of Granaticin B in Preclinical Models
Antibacterial Efficacy of Granaticin B
This compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. frontiersin.orgnih.gov Early research also pointed to its activity against some Gram-negative microorganisms. google.com The bactericidal activity is thought to stem from its ability to oxidize sulfhydryl groups of cellular components and from the toxicity of hydrogen peroxide generated during this oxidation process. nih.gov
This compound has shown high activity against a variety of Gram-positive bacteria. frontiersin.orgnih.gov Its efficacy has been documented against pathogenic strains including Staphylococcus aureus and Streptococcus faecalis. google.com Studies have reported its antistaphylococcal activity with inhibitory concentrations against planktonic cells of S. aureus strains ranging from 0.9 to 3.6 μM. nih.gov The antibiotic's mechanism in bacteria involves interfering with the aminoacylation of leucyl-tRNA, which consequently halts protein and RNA synthesis. frontiersin.orgnih.govnih.gov It has also been shown to inhibit DNA-dependent RNA synthesis in Bacillus subtilis. nih.gov
Table 1: Antibacterial Activity of this compound against Planktonic Gram-Positive Bacteria
| Bacterial Strain | Activity Metric | Reported Value (µM) | Citation |
|---|
In addition to its antibacterial effects, this compound has been reported to be highly active against protozoa. frontiersin.orgnih.gov This broadens the potential antimicrobial applications of the compound beyond the bacterial domain.
A significant aspect of this compound's antibacterial profile is its potent efficacy against bacterial biofilms, which are notoriously difficult to eradicate. nih.gov It has been identified as a powerful agent against biofilms formed by Staphylococcus aureus. nih.gov Research shows that this compound is almost equally active against both planktonic (free-floating) and biofilm-embedded S. aureus cells. nih.gov
Studies have determined the 50% inhibitory concentration (IC50) for pre-exposed biofilms to be below 4 μM for this compound. nih.gov When tested against preformed biofilms of S. aureus strains ATCC 25923 and Newman, this compound showed post-exposure IC50 values of 3.72 μM and 5.21 μM, respectively. nih.gov Furthermore, at a concentration of 40 μM, it caused a 2.7 logarithmic unit reduction in the colony-forming units (CFU) of preformed biofilms, confirming its effectiveness. nih.gov Among several related pyranonaphthoquinone polyketides tested, this compound was found to be the most potent against these established biofilms. nih.gov
Table 2: Anti-Biofilm Efficacy of this compound against Staphylococcus aureus
| S. aureus Strain | Activity Metric | Reported Value (µM) | Citation |
|---|---|---|---|
| ATCC 25923 | Post-exposure IC50 | 3.72 | nih.gov |
| Newman | Post-exposure IC50 | 5.21 | nih.gov |
Cytotoxic and Antiproliferative Activities of this compound in In Vitro Systems
This compound exhibits significant cytotoxic and antiproliferative effects against various cancer cell lines in vitro, with activity observed at nanomolar to micromolar concentrations. frontiersin.orgnih.gov
The cytotoxic potential of this compound has been evaluated against human oral epidermoid carcinoma (KB) cells. nih.gov In these studies, this compound demonstrated an effective dose for 50% inhibition (ED50) of 3.2 µg/mL. nih.gov The primary mechanism at this concentration was the inhibition of RNA synthesis. nih.gov Specifically, the compound was found to inhibit the maturation of ribosomal RNA, leading to an accumulation of the 45S preribosomal RNA precursor in a manner dependent on both concentration and exposure time. nih.gov Further investigation into its cell cycle specificity revealed that this compound preferentially inhibited the survival of KB cells in the G2 phase. nih.gov
Table 3: Cytotoxic Activity of this compound in a Human Cancer Cell Line
| Cell Line | Cell Type | Activity Metric | Reported Value | Citation |
|---|
Early preclinical studies demonstrated the antitumor activity of this compound (also identified as litmomycin) in murine models of P-388 lymphocytic leukemia. frontiersin.orgnih.govnih.gov This finding highlighted the compound's potential as an anticancer agent and provided a basis for further investigation into its cytotoxic mechanisms against hematological malignancies. frontiersin.orgnih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Actinomycin D |
| Alnumycin A |
| Alnumycin D |
| Epsilon-pyrromycinone |
| Granaticin |
| This compound |
| Hydrogen peroxide |
| Kalafungin |
| L-cysteine |
| L-dehydroascorbic acid |
| Leucyl-tRNA |
| Litmomycin |
| Medermycin |
| N-acetylcysteine |
| Nanaomycin A |
| Nanaomycin H |
| Nanaomycin I |
| Nanaomycin J |
Organocatalytic Properties of this compound
This compound, a member of the benzoisochromanequinone class of antibiotics, has been identified as an organocatalyst, meaning it facilitates chemical reactions without the involvement of metal ions. nih.govresearchgate.netnih.gov This catalytic activity was confirmed through the analysis of purified granaticin fractions, which showed a lack of any metallic content. nih.govresearchgate.net Its catalytic function is central to its biological activity, particularly its ability to oxidize various substrates.
Research has shown that granaticin, a structurally related compound, exhibits this catalytic nature by facilitating the oxidation of L-ascorbic acid to L-dehydroascorbic acid without being consumed or structurally altered in the process. nih.gov This characteristic, along with the absence of metals, firmly establishes it as an organocatalyst. nih.govresearchgate.net The catalytic reaction is also noted to be asymmetric, showing different reactivity with stereoisomers of its substrates, which is a distinctive feature of such functional molecules from microbial sources. nih.gov
Catalytic Oxidation of L-Ascorbic Acid by this compound
A primary example of this compound's organocatalytic activity is the oxidation of L-ascorbic acid. In this reaction, this compound catalyzes the conversion of L-ascorbic acid into L-dehydroascorbic acid and hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.gov The reaction proceeds with a 1:1 stoichiometric ratio, meaning one molecule of L-ascorbic acid is oxidized to one molecule of L-dehydroascorbic acid and one molecule of hydrogen peroxide. nih.govresearchgate.netnih.gov
The catalytic efficiency of this compound in this oxidation is notably high. Studies have demonstrated that its specific activity for L-ascorbic acid oxidation is approximately 53.7 U/μmol. nih.gov This is significantly higher—about 15 times more reactive—than actinorhodin (B73869), another benzoisochromanequinone antibiotic that also catalyzes the same reaction. nih.govresearchgate.net The optimal pH for this catalytic oxidation by this compound is 7.0. nih.govresearchgate.netnih.gov The production of hydrogen peroxide as a byproduct of this reaction is a key component of the bactericidal effects of granaticin. nih.govnih.gov The consumption of dissolved oxygen during this process provides further evidence of the oxidation reaction, and the addition of catalase, an enzyme that decomposes hydrogen peroxide, alters the oxygen consumption rate, confirming H₂O₂ as a product. nih.govresearchgate.net
Table 1: Comparative Catalytic Activity in L-Ascorbic Acid Oxidation
| Compound | Specific Activity (U/μmol) | Fold Increase vs. Actinorhodin | Optimal pH |
| Granaticin | 53.7 | ~15 | 7.0 |
| Actinorhodin | 3.5 | 1 | - |
| Data sourced from scientific reports on the organocatalytic activity of granaticin. nih.govresearchgate.net |
Oxidation of Other Sulfhydryl Compounds by this compound
Beyond L-ascorbic acid, this compound's catalytic activity extends to the oxidation of sulfhydryl compounds. nih.govresearchgate.netnih.gov These are organic compounds containing a sulfhydryl (-SH) functional group. The ability of this compound to oxidize these molecules is a significant aspect of its biological mechanism.
Research has specifically identified L-cysteine and glutathione (B108866) as sulfhydryl compounds that are oxidized by this compound. nih.govresearchgate.netnih.gov The oxidation of these molecules, particularly the sulfhydryl groups within cellular components, is believed to contribute to the bactericidal activity of granaticin. nih.govnih.gov This suggests that a key part of this compound's antibacterial effect is its ability to catalytically induce oxidative stress by targeting essential sulfhydryl-containing molecules within bacteria.
Table 2: Sulfhydryl Compounds Oxidized by this compound
| Compound | Chemical Class | Significance |
| L-Cysteine | Amino Acid | A building block of proteins and a key component in many metabolic processes. |
| Glutathione | Tripeptide | A major antioxidant in cells, protecting them from oxidative damage. |
| This table is based on preclinical findings on the substrate scope of this compound's catalytic activity. nih.govresearchgate.netnih.gov |
Structure Activity Relationship Studies and Chemical Modification of Granaticin B
Design and Synthesis of Granaticin B Derivatives and Analogs
Synthesis of Other Chemically Modified this compound Analogs
The core structure of this compound has been the subject of various chemical modifications to explore its structure-activity relationship and generate novel analogs with potentially improved properties. These modifications range from simple derivatization reactions to the isolation of naturally occurring, structurally related compounds.
One of the earliest described modifications involves the acetylation of this compound. Treatment with acetic anhydride (B1165640) and pyridine (B92270) results in the formation of Tetraacetyl-granaticin B . google.com This reaction adds acetyl groups to the available hydroxyl moieties on the molecule. Another straightforward modification is acid hydrolysis. When this compound is treated with sulfuric acid, it can be converted to Granaticin . google.com Similarly, hydrolysis using methanolic hydrochloric acid also yields Granaticin, along with the sugar moiety as methyl-L-rhodinoside. google.com
In addition to synthetic modifications, several naturally occurring analogs of this compound have been isolated and characterized. From the fermentation broth of Streptomyces vilmorinianum, compounds such as granaticin acid have been separated. researchgate.net Another example is 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound , an analogue isolated from Streptomyces sp. CPCC 200532. nih.gov This compound can be hydrolyzed to its corresponding aglycone, 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin A . nih.gov
Furthermore, sulfur-containing congeners have been discovered from Streptomyces vietnamensis. These include mycothiogranaticin A , mycothiothis compound , and granaticin MA . frontiersin.orgnih.gov These compounds arise from the conjugation of the granaticin framework with mycothiol (B1677580) or N-acetylcysteine moieties. frontiersin.orgnih.gov The formation of these sulfur-containing analogs represents a biosynthetic modification, linking the granaticin and mycothiol pathways. frontiersin.org
A summary of these chemically modified analogs is presented below.
| Parent Compound | Modification Reaction/Source | Resulting Analog | Reference |
| This compound | Acetylation with acetic anhydride | Tetraacetyl-granaticin B | google.com |
| This compound | Acid hydrolysis | Granaticin | google.com |
| Streptomyces sp. | Isolation from fermentation | 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound | nih.gov |
| Streptomyces vietnamensis | Isolation from fermentation | Mycothiogranaticin A, B; Granaticin MA | frontiersin.orgnih.gov |
| Streptomyces vilmorinianum | Isolation from fermentation | Granaticin acid | researchgate.net |
Strategies for Enhancing this compound Biological Potency and Selectivity through Structural Modifications
Enhancing the biological potency and selectivity of this compound is a key objective for its potential development as a therapeutic agent. Strategies to achieve this are guided by structure-activity relationship (SAR) studies, which reveal how specific structural features influence its biological effects.
One fundamental strategy involves modifying the functional groups on the benzoisochromanequinone core and the attached sugar moieties. The isolation and activity testing of natural analogs provide crucial insights. For instance, the sulfur-containing analogs, mycothiogranaticin A and granaticin MA, were found to be "bio-actively reluctant," showing dramatically decreased antibacterial and cytotoxic activities compared to the parent compounds. frontiersin.orgnih.gov This suggests that the site of sulfur conjugation is critical for bioactivity and that blocking this position is detrimental.
Conversely, the analog 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound (Compound 1) showed more nuanced activity. nih.gov While its aglycone (Compound 2) had lower cytotoxicity, Compound 1 itself exhibited cytotoxicity against the HCT116 cancer cell line similar to that of this compound. nih.gov However, its activity was reduced against A549, HeLa, and HepG2 cell lines. nih.gov This highlights that modifications can modulate the selectivity of the compound against different cancer cell types.
| Compound | Cytotoxicity vs. HCT116 | Cytotoxicity vs. A549, HeLa, HepG2 | Reference |
| 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound | Similar to this compound | Decreased compared to this compound | nih.gov |
| 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin A | Lower than its glycosylated form | Lower than its glycosylated form | nih.gov |
| Mycothiogranaticin A / Granaticin MA | No cytotoxic activity reported | No cytotoxic activity reported | nih.gov |
Based on these findings and general principles of drug design, several strategies can be proposed to enhance this compound's profile:
Site-Selective Modification : The differing activities of various analogs underscore the importance of site-selective modifications. nih.govrug.nl Rather than global changes like per-acetylation, targeting specific hydroxyl or other functional groups could fine-tune activity. For example, protecting or modifying certain hydroxyl groups while leaving others free could optimize interactions with biological targets.
Exploiting Protein Flexibility : Selectivity can often be achieved by designing ligands that exploit differences in flexibility between target proteins. nih.gov If the molecular targets of this compound in different cell types have varied conformations or flexibility in the binding pocket, modifications to the this compound structure could be made to fit preferentially into one target over another. For instance, adding a bulky group might be accommodated by a flexible loop in a cancer-specific target but clash with the more rigid structure of an off-target protein. nih.gov
Modulation of Physicochemical Properties : The addition or removal of functional groups can alter properties like solubility, stability, and cell permeability. The observation that granaticin acid exhibits better thermal stability than this compound, which in turn has excellent antibacterial effects, exemplifies this trade-off. researchgate.net A rational strategy would involve synthesizing analogs that balance potent bioactivity with improved drug-like properties.
Glycosylation Engineering : The sugar moieties are crucial for the activity of many natural products. The decreased activity of the aglycone of 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound confirms the importance of the sugar for cytotoxicity. nih.gov Synthesizing analogs with different or modified sugar units (glycorandomization) could lead to enhanced potency or altered selectivity by changing binding interactions with the target.
By systematically applying these strategies, it may be possible to develop novel this compound analogs with a superior therapeutic index, characterized by high potency against target cells and low toxicity towards healthy cells.
Advanced Methodologies for Granaticin B Research
Genetic Engineering and Heterologous Expression Systems for Granaticin B Production
The production of this compound in its native producers, various Streptomyces species, is often suboptimal for large-scale studies and potential commercialization. To overcome this limitation, researchers have turned to genetic engineering and the use of heterologous expression systems to enhance the yield of this valuable compound.
Granaticin Biosynthetic Gene Cluster Cloning and Manipulations
The foundation of genetic strategies to boost this compound production lies in the identification and manipulation of its biosynthetic gene cluster (BGC). The entire granaticin BGC from Streptomyces violaceoruber Tü22 has been successfully cloned and expressed in a heterologous host, Streptomyces coelicolor A3(2). nih.gov This achievement not only confirmed the identity of the genes responsible for granaticin biosynthesis but also demonstrated the feasibility of producing this compound in a more genetically tractable host.
The granaticin BGC is a type II polyketide synthase (PKS) cluster. A crucial component of this cluster is an in-cluster Sfp-type phosphopantetheinyl transferase (PPTase), which is essential for the activation of the acyl carrier protein (ACP) domains of the PKS, a critical step in the initiation of polyketide synthesis. Understanding the role of such enzymes is vital for the effective manipulation of the biosynthetic pathway.
Further investigations into the granaticin BGC from Streptomyces vietnamensis have led to the discovery of novel granaticin congeners, highlighting the potential for generating structural diversity through genetic manipulation. These studies have also revealed the influence of other metabolic pathways, such as the mycothiol (B1677580) biosynthesis pathway, on the production of granaticin derivatives. nih.gov
Promoter Engineering and Expression Optimization for this compound Yield
To maximize the production of this compound in heterologous hosts, significant efforts have been directed towards promoter engineering and the optimization of gene expression. The native promoters within the granaticin BGC may not be optimal for high-level expression in a different host organism. Therefore, replacing or modifying these promoters with strong, constitutive, or well-characterized inducible promoters is a common strategy to enhance transcription of the biosynthetic genes.
Promoter engineering in Streptomyces has evolved to include the use of synthetic promoter libraries and CRISPR-Cas9-based technologies for the targeted insertion of strong promoters upstream of key biosynthetic genes or operons. These approaches allow for a more precise and potent activation of the entire biosynthetic pathway, leading to a significant increase in the final product yield. General strategies in promoter engineering for natural product BGCs in actinomycetes provide a toolbox for researchers working on this compound.
Optimization of fermentation conditions is another critical factor that complements genetic modifications. This includes tailoring the culture medium composition, pH, temperature, and aeration to support robust growth of the heterologous host and to favor the production of the desired secondary metabolite.
Advanced Analytical and Characterization Techniques for this compound
The accurate structural elucidation, isolation, and purity assessment of this compound are paramount for its biological evaluation and further development. Modern analytical chemistry offers a powerful arsenal of techniques to achieve these goals with high precision and sensitivity.
High-Resolution Spectroscopic Methods for this compound Structural Elucidation (e.g., NMR, LC-MS, ECD)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are employed to obtain fragmentation patterns, which offer valuable structural insights, particularly for the characterization of the glycosidic moieties and the polyketide core. For instance, LC-MS analysis of fermentation extracts of S. vietnamensis utilized a C18 column with a methanol-water gradient containing formic acid, with detection in negative ion mode, to identify this compound and related compounds. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy remains the gold standard for the complete structural elucidation of complex natural products like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity of atoms within the molecule. These data are crucial for confirming the core structure, the nature and attachment points of the sugar moieties, and the relative stereochemistry.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. By comparing the experimentally measured ECD spectrum of this compound with the spectra of known compounds or with quantum chemically calculated spectra, the absolute stereochemistry of its multiple chiral centers can be established.
Advanced Chromatographic Separations for this compound Isolation and Purity Assessment
The isolation of this compound from complex fermentation broths requires efficient and high-resolution separation techniques. Traditional methods often struggle with the separation of structurally similar granaticin derivatives.
High-Speed Countercurrent Chromatography (HSCCC) has emerged as a valuable technique for the preparative separation of granaticins. This liquid-liquid partition chromatography method avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation of the target compounds. A successful HSCCC method has been developed for the separation of granaticins from the fermentation broth of Streptomyces vilmorinianum, yielding this compound with high purity.
The purity of the isolated this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer (MS). The development of robust HPLC methods is essential for quality control and to ensure that the material used for bioactivity studies is of the required purity.
In Vitro Bioactivity Screening and Cellular Assays for this compound
To elucidate the therapeutic potential of this compound, a range of in vitro bioactivity screening and cellular assays are employed to assess its biological effects and mechanism of action.
Antibacterial Activity Assays: The antibacterial properties of this compound are primarily evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. A common method for MIC determination is the broth microdilution assay performed in 96-well plates. For example, the antibacterial activity of granaticin congeners has been tested against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. frontiersin.org
Cytotoxicity Assays: The potential of this compound as an anticancer agent is investigated through cytotoxicity assays against various cancer cell lines. The sulforhodamine B (SRB) colorimetric assay is a widely used method to determine cell density, based on the measurement of cellular protein content. This assay has been used to evaluate the cytotoxicity of granaticin derivatives against human cancer cell lines including SF-268 (glioblastoma), MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). frontiersin.org These assays provide crucial data on the compound's potency and selectivity.
Mechanism of Action Studies: Understanding how this compound exerts its biological effects is a key area of research. Studies on the parent compound, granaticin, have shed light on its potential mechanism of action. It has been shown that granaticin can act as an organocatalyst, oxidizing sulfhydryl groups in cellular components and generating reactive oxygen species such as hydrogen peroxide (H₂O₂). nih.gov This oxidative stress is believed to contribute significantly to its bactericidal activity. Growth inhibitory assays using catalase gene knockout mutants, which are more sensitive to oxidative stress, have provided evidence for this mechanism. nih.gov
Below is a table summarizing the cell lines used in the cytotoxicity assays for granaticin compounds.
| Cell Line | Cancer Type | Assay Type |
| SF-268 | Glioblastoma | Sulforhodamine B (SRB) assay |
| MCF-7 | Breast Cancer | Sulforhodamine B (SRB) assay |
| HepG-2 | Liver Cancer | Sulforhodamine B (SRB) assay |
| A549 | Lung Cancer | Sulforhodamine B (SRB) assay |
Minimum Inhibitory Concentration Determinations for this compound
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. For this compound, MIC values are crucial for quantifying its antibacterial efficacy against various pathogens. The determination of MIC is typically performed using broth microdilution methods, where a standardized inoculum of bacteria is exposed to serial dilutions of the compound in a liquid growth medium. Following an incubation period, the wells of the microtiter plate are visually inspected or spectrophotometrically assessed for turbidity to identify the lowest concentration that has inhibited bacterial growth.
Previously reported MIC values for this compound against strains of Staphylococcus aureus have been shown to range from 0.9 to 3.6 μM, highlighting its potent activity against this significant Gram-positive pathogen. nih.gov The precise determination of MIC values is essential for comparative analyses with other antimicrobial agents and for establishing a baseline for the evaluation of new this compound congeners.
Below is an interactive data table summarizing the reported MIC range for this compound.
| Microorganism | Reported MIC Range (μM) |
| Staphylococcus aureus | 0.9 - 3.6 |
Cytotoxicity Assessments Using Colorimetric Assays (e.g., SRB Assay)
Evaluating the cytotoxic potential of this compound is critical for understanding its therapeutic window and potential applications in oncology. Colorimetric assays are widely employed for this purpose, offering a high-throughput and quantitative measure of a compound's effect on cell viability. The Sulforhodamine B (SRB) assay is a prominent example of such a method.
The SRB assay is predicated on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells. The procedural workflow involves fixing the cells with trichloroacetic acid, staining with SRB, washing to remove unbound dye, and then solubilizing the protein-bound dye with a basic solution. The absorbance of the resulting solution is then measured spectrophotometrically to determine cell density. This method is recognized for its reliability, sensitivity, and cost-effectiveness in large-scale cytotoxicity screening. nih.govmdpi.com
While the SRB assay is a standard method for cytotoxicity screening, specific studies detailing its use for this compound are not extensively documented in publicly available literature. However, the cytotoxicity of this compound has been evaluated against various human cancer cell lines using other methods. For instance, this compound was found to be approximately 10-fold more cytotoxic than the related compound alnumycin D, with LC50 values of 0.84 μM against the human respiratory tract cell line HL and 0.83 μM against the HeLa adenocarcinoma cell line. researchgate.net In another study, a newly discovered granaticin analogue, 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound, demonstrated comparable cytotoxicity to this compound against the HCT116 cancer cell line, but reduced cytotoxicity against A549, HeLa, and HepG2 cell lines. nih.gov
The following table presents a summary of reported cytotoxicity data for this compound against various cell lines.
| Cell Line | Assay Type (if specified) | Cytotoxicity Metric | Value (μM) |
| HL (Human Respiratory Tract) | Not specified | LC50 | 0.84 |
| HeLa (Adenocarcinoma) | Not specified | LC50 | 0.83 |
Viability Staining and Quantification for this compound Anti-Biofilm Efficacy
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The evaluation of this compound's efficacy against these structured microbial communities is therefore of great interest. Viability staining coupled with quantification methods provides a robust approach to assess the anti-biofilm potential of a compound.
Redox dye-based viability staining is a common technique used to determine the metabolic activity of cells within a biofilm. Dyes such as resazurin are reduced by metabolically active cells into a fluorescent product (resorufin), and the resulting fluorescence intensity can be measured to quantify cell viability. This method has been effectively used to evaluate the impact of this compound on Staphylococcus aureus biofilms.
Research has demonstrated that this compound is highly active against both the formation of biofilms and preformed biofilms. nih.gov In pre-exposure assays, where the compound is present during biofilm formation, this compound exhibited an IC50 value of less than 4 μM. nih.gov More significantly, in post-exposure assays on established biofilms, this compound showed IC50 values of 3.72 μM and 5.21 μM against S. aureus strains ATCC 25923 and Newman, respectively. nih.gov This indicates that this compound is almost equally effective against both planktonic cells and the more resilient biofilm-embedded cells. nih.gov The anti-biofilm efficacy can be further confirmed by viable counting, which involves disrupting the biofilm, plating serial dilutions, and counting the resulting colony-forming units (CFU). A significant reduction in CFU corroborates the findings from viability staining. nih.gov
The table below summarizes the anti-biofilm efficacy of this compound against Staphylococcus aureus.
| S. aureus Strain | Assay Type | Metric | Value (μM) |
| ATCC 25923 | Post-exposure | IC50 | 3.72 |
| Newman | Post-exposure | IC50 | 5.21 |
Omics Approaches and Computational Biology in this compound Research
The integration of "omics" technologies and computational biology has revolutionized natural product research. These powerful tools provide a systems-level understanding of the biosynthesis of complex molecules like this compound and facilitate the discovery of novel derivatives and the engineering of producer strains.
Untargeted Metabolomics for Novel this compound Congener Discovery
Untargeted metabolomics aims to comprehensively profile all small-molecule metabolites present in a biological sample. This approach is particularly valuable in natural product discovery for identifying novel congeners that may possess improved bioactivities or unique chemical scaffolds. The general workflow involves sample extraction, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). The resulting complex datasets are then processed using specialized software to detect, align, and quantify metabolic features.
In the context of this compound research, untargeted metabolomics can be applied to the fermentation broths of producing Streptomyces strains. By comparing the metabolic profiles of wild-type strains with those of mutant strains or strains grown under different culture conditions, researchers can pinpoint novel, low-abundance granaticin-related compounds.
For example, through careful analysis of the metabolites from Streptomyces vietnamensis GIMV4.0001, three new sulfur-containing granaticin congeners, named mycothiogranaticins A and B, and granaticin MA, were discovered. ceh.ac.uk This discovery was facilitated by LC-MS analysis that detected minor peaks with the characteristic UV absorptions of granaticins but with different mass-to-charge ratios than known congeners. nih.gov Similarly, the application of on-flow LC-NMR and LC-DAD-MS techniques to the secondary metabolites of Streptomyces violaceoruber TÜ22 led to the identification of a new polyketide, granaticin C. researchgate.net These examples underscore the power of advanced analytical techniques in uncovering the hidden chemical diversity within the granaticin family.
RNA Sequencing for Transcriptional Analysis of this compound Biosynthesis
RNA sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell at a specific moment. In the study of this compound, RNA-Seq is instrumental in elucidating the transcriptional regulation of its biosynthetic gene cluster (gra-cluster). By comparing the transcriptomes of high- and low-producing strains, or strains grown under inducing versus non-inducing conditions, researchers can identify key regulatory genes and understand how the expression of the gra-cluster genes is controlled.
For instance, a transcriptome analysis was conducted on a mutant of S. vietnamensis GIMV4.0001 to investigate the transcriptional activities on a genomic scale. This study revealed that the transcription levels of over 1,600 genes were significantly altered in the mutant compared to the wild type. canvaxbiotech.com Such analyses can reveal complex regulatory networks, including the roles of in-cluster regulatory genes and global regulators that respond to environmental or physiological cues. This knowledge is invaluable for developing rational strategies to engineer strains for enhanced this compound production.
Genome Sequencing and Comparative Genomics of this compound Producers
The advent of next-generation sequencing has made it feasible to rapidly sequence the entire genomes of this compound-producing microorganisms. The primary producer of this compound is Streptomyces violaceoruber, and the complete granaticin biosynthetic gene cluster (gra-cluster) from strain Tü22 has been cloned and sequenced. nih.govresearchgate.net This cluster spans approximately 39.25 kb and contains 37 open reading frames (ORFs) that encode the polyketide synthase (PKS) enzymes, tailoring enzymes, and regulatory proteins required for granaticin biosynthesis. nih.gov
Genome sequencing has also been performed on other granaticin-producing strains, such as Streptomyces parvus strain C05 and Streptomyces sp. A1013Y. Comparative genomics, which involves aligning and comparing the genomic sequences of these different producers, offers significant insights into the evolution and diversity of the gra-cluster. For example, the gra-cluster in S. parvus C05 showed 86% similarity to the cluster in S. violaceoruber. In another comparison, the gra-cluster of Streptomyces sp. A1013Y exhibited 78% and 83% similarity to the clusters in S. violaceoruber Tü22 and S. vietnamensis GIMV4.0001T, respectively. These analyses reveal conserved core biosynthetic genes as well as variations in tailoring enzymes and regulatory elements that may account for the production of different granaticin congeners in different strains. Furthermore, comparative genomics can help identify unique gene clusters in these organisms, pointing to their potential to produce other novel bioactive compounds.
The table below provides a summary of the genomic features of some this compound producing strains.
| Strain | Genome Size (bp) | G+C Content (%) | Predicted Genes |
| Streptomyces parvus C05 | 8,755,172 | 71.4 | 8,111 |
| Streptomyces sp. A1013Y | 7,646,296 | 71.59 | 7,361 |
Application of Computational Tools for this compound Data Analysis and Pathway Enrichment
The study of this compound, a complex polyketide with significant biological activities, has been greatly advanced by the application of sophisticated computational tools. These methodologies are crucial for analyzing large datasets generated from genomic, transcriptomic, and metabolomic studies, as well as for elucidating the intricate biosynthetic pathways leading to its formation. The integration of computational analysis allows researchers to mine for biosynthetic gene clusters (BGCs), understand regulatory networks, and identify novel derivatives.
A variety of bioinformatics tools are available for mining bacterial and fungal genomes to identify genes responsible for the biosynthesis of secondary metabolites. acs.org Tools like the antibiotics & Secondary Metabolite Analysis SHell (antiSMASH) and the Secondary Metabolite Unknown Regions Finder (SMURF) are instrumental in detecting complete BGCs. acs.org The analysis of the complete 39,250 base pair sequence of a cosmid from Streptomyces violaceoruber Tü22, the original producer of granaticin, revealed 37 complete open reading frames (ORFs). nih.gov Computational comparison of these ORFs with genes from the well-characterized actinorhodin (B73869) (act) gene cluster from Streptomyces coelicolor A3(2) allowed for the putative functional assignment of genes involved in the polyketide synthase (PKS) steps, tailoring of the aglycone, deoxy sugar biosynthesis, and regulatory functions. nih.gov
Bioinformatics-based genome mining, in conjunction with metabolic profiling, has proven to be a powerful strategy for the targeted and untargeted discovery of natural products. nih.gov In one study, genome mining of Streptomyces sp. QHH-9511 identified 36 candidate BGCs. nih.gov This computational prediction, followed by metabolomic analysis, led to the identification of a series of granaticins and related molecules. nih.gov
Table 1: Bioinformatics Tools in Granaticin Research
| Tool Category | Specific Tool | Application in this compound Research | Reference |
|---|---|---|---|
| Genome Mining | antiSMASH | Identification of the granaticin biosynthetic gene cluster and prediction of its chemical output. | acs.orgnih.gov |
| SMURF | Comprehensive detection of secondary metabolite biosynthesis gene clusters. | acs.org | |
| Sequence Analysis | BLAST | Comparison of open reading frames (ORFs) in the granaticin cluster with known genes to assign putative functions. | nih.gov |
| Metabolomic Analysis | Global Natural Product Social (GNPS) | Molecular networking to identify known and novel granaticin-related compounds from complex mixtures. | nih.gov |
| Pathway Analysis | KEGG | Enrichment analysis to identify metabolic pathways associated with changes in granaticin production. | nih.gov |
Transcriptome analysis, particularly RNA-seq, provides a snapshot of gene expression under specific conditions. In a study of Streptomyces vietnamensis, researchers observed a significant increase in granaticin production when the organism was cultivated on ISP2 plates. nih.gov To understand the molecular basis for this, they performed a comparative transcriptome analysis of the strain grown in different media. nih.gov
The data from this analysis was then subjected to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. This computational method helps to identify biological pathways that are statistically overrepresented in a large set of genes. The analysis revealed that four pathways were significantly enriched, two of which were type II polyketide synthase (PKS) biosynthesis pathways: the granaticin biosynthetic pathway and a kinamycin-like biosynthetic pathway. nih.gov Genes within these pathways were found to be significantly upregulated on the ISP2 plates, suggesting a crosstalk between the two pathways that contributes to the elevated production of granaticins. nih.gov
Table 2: Enriched KEGG Pathways in S. vietnamensis Under High Granaticin Production Conditions
| Pathway Name | Number of Upregulated Genes | Significance (p-value) | Implication for this compound |
|---|---|---|---|
| Granaticin Biosynthetic Pathway | Multiple core PKS genes | < 0.05 | Direct involvement in increased production. |
| Kinamycin-like Biosynthetic Pathway | Multiple core PKS genes | < 0.05 | Potential crosstalk and activation associated with elevated granaticin production. |
The integration of various computational tools with analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental to modern this compound research. nih.govnih.govfrontiersin.org Data from these analyses are processed to identify and quantify this compound and its derivatives. nih.gov Furthermore, computational approaches combined with NMR-based metabolic profiling facilitate the rapid isolation and structural elucidation of novel related compounds from complex extracts. acs.org This synergy between computational data analysis and experimental work accelerates the discovery of new natural products and provides deeper insights into their biosynthesis and regulation.
Emerging Research Directions and Future Prospects for Granaticin B
Exploration of Undiscovered Granaticin B Analogs and Elucidation of Their Biosynthetic Pathways
The structural diversity of natural products is a primary source for drug discovery. Research into the granaticin family has revealed several naturally occurring analogs, suggesting that many more may remain undiscovered. Recent explorations have led to the identification of novel sulfur-containing granaticin congeners, named mycothiogranaticins A and B, and granaticin MA, from Streptomyces vietnamensis GIMV4.0001. frontiersin.orgnih.gov The discovery of these compounds confirmed the involvement of the mycothiol (B1677580) biosynthetic pathway, which can combine with the granaticin pathway to create these unique structures. frontiersin.orgnih.gov Another new analog, 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound, was isolated from Streptomyces sp. CPCC 200532 and identified as a potential intermediate in the biosynthesis of this compound. nih.gov
The biosynthesis of this compound's core structure is managed by a Type II polyketide synthase (PKS) system. smolecule.com The complete granaticin gene cluster (gra) from Streptomyces violaceoruber Tü22 has been cloned and sequenced, revealing 37 open reading frames. nih.gov Of these, many are involved in the PKS and subsequent tailoring steps, including glycosylation, which is a critical step for the bioactivity of many natural products. nih.govresearchgate.net The biosynthesis involves distinct pathways for the attachment of different sugar moieties, such as L-rhodinose and D-olivose, which contributes to the structural diversity of granaticin-type compounds. smolecule.com The enzyme Orf14 is predicted to be the glycosyltransferase responsible for attaching the unusual sugar in granaticin, though its precise function remains an area of active investigation. researchgate.net A deeper understanding of these biosynthetic pathways and the enzymes involved could enable the generation of novel analogs through genetic engineering and synthetic biology approaches.
| Discovered Analog | Producing Strain | Key Structural Feature | Reference |
| Mycothiogranaticin A & B | Streptomyces vietnamensis GIMV4.0001 | Contains a mycothiol moiety | frontiersin.orgnih.gov |
| Granaticin MA | Streptomyces vietnamensis GIMV4.0001 | Contains an N-acetylcysteine moiety | frontiersin.orgnih.gov |
| 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound | Streptomyces sp. CPCC 200532 | Believed to be a biosynthetic intermediate | nih.gov |
Rational Design of Next-Generation this compound-Based Therapeutic Agents
Rational design involves the strategic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This approach is highly relevant for developing the next generation of therapeutics based on the this compound scaffold.
Targeted chemical modifications of the this compound molecule can be used to enhance its biological activity or confer new properties. Early studies demonstrated that this compound can undergo hydrolysis under acidic conditions to yield Granaticin A and the trideoxyhexose sugar L-rhodinose. smolecule.comgoogle.com More complex modifications have also been achieved, such as the synthesis of Tetraacetyl-granaticin B. google.com Such derivatization studies are crucial for establishing structure-activity relationships (SAR), which can guide the rational design of new analogs with improved potency or reduced toxicity. For instance, the cytotoxic activity of the analog 6-deoxy-13-hydroxy-8,11-dione-dihydrothis compound was found to be similar to this compound against the HCT116 cancer cell line but was decreased against A549, HeLa, and HepG2 cell lines, demonstrating how small structural changes can modulate biological specificity. nih.gov Future work in this area will likely involve semi-synthetic modifications and total synthesis approaches to create a library of derivatives for comprehensive biological screening.
The clinical application of many promising natural products is often hindered by issues of stability, solubility, and bioavailability. Granaticins, for example, can be unstable in the presence of light, high temperatures, and humidity. researchgate.net To overcome these limitations, advanced drug delivery systems are being explored. One promising strategy is microencapsulation. A recent study optimized the preparation of granaticin microcapsules using gum Arabic as a wall material via a freeze-drying method. researchgate.net This approach significantly improved the stability of the encapsulated compounds. Under optimal conditions, an encapsulation efficiency of 93.64% was achieved. researchgate.net Stability tests showed that microencapsulation increased the retention of this compound by 17.0% after exposure to sunlight and by 6.6% during storage at 4°C compared to the unencapsulated compound. researchgate.net Such delivery systems protect the active compound from degradation, potentially improving its shelf-life and efficacy.
Investigation of Resistance Mechanisms to this compound in Target Microorganisms
As with any antimicrobial agent, the potential for microorganisms to develop resistance is a significant concern. To date, specific mechanisms of resistance to this compound have not been extensively reported in the scientific literature. However, this remains a critical area for future investigation to ensure its long-term viability as a potential therapeutic. Research in this area would likely focus on identifying the genetic and biochemical bases of resistance. Common bacterial resistance strategies include modification of the drug target, enzymatic inactivation of the antibiotic, and active efflux of the drug from the cell. frontiersin.org For example, resistance to other natural product antibiotics often involves efflux pumps that expel the drug or mutations in the target protein that prevent the drug from binding. frontiersin.orgnih.gov Studies could involve generating this compound-resistant mutants in the laboratory and using whole-genome sequencing to identify mutations responsible for the resistance phenotype, a strategy successfully used for other antibiotics. nih.gov Understanding these potential resistance pathways is essential for anticipating and countering resistance if this compound were to be developed for widespread clinical use.
Expansion of this compound's Therapeutic Applications Beyond Current Scope
While initially identified as an antibiotic with activity against Gram-positive bacteria, the therapeutic potential of this compound and its analogs extends to other significant diseases. frontiersin.orgnih.gov Granaticins have demonstrated notable cytotoxicity against various cancer cell lines and in mouse models of P-388 lymphocytic leukemia. frontiersin.orgnih.gov This has led to the investigation of this compound as an anticancer agent. It has been identified as an inhibitor of cell division cycle 7 (CDC7) kinase, a key target in cancer therapy. patsnap.com Currently, this compound is being evaluated in Phase 1/2 clinical trials for the treatment of acute leukemia, ovarian cancer, and pancreatic cancer. patsnap.com
Beyond direct therapeutic roles, this compound has been shown to function as an organocatalyst. It can catalyze the oxidation of L-ascorbic acid and sulfhydryl compounds like L-cysteine, generating hydrogen peroxide in the process. nih.gov This catalytic activity, which is significantly higher than that of the related antibiotic actinorhodin (B73869), may contribute to its bactericidal mechanism and could be harnessed for industrial applications in biocatalysis and organic synthesis. smolecule.comnih.gov
| Potential Application | Mechanism of Action | Status | Reference |
| Antibacterial | Inhibition of protein/RNA synthesis; Oxidation of cellular components | Preclinical | frontiersin.orgnih.gov |
| Anticancer (Leukemia, Ovarian, Pancreatic) | Inhibition of CDC7 kinase | Phase 1/2 Clinical Trials | patsnap.com |
| Industrial Biocatalysis | Organocatalyst for oxidation reactions | Research | smolecule.comnih.gov |
Industrial Production and Yield Improvement Strategies for this compound
For any natural product to become a viable therapeutic, a scalable and efficient production process is necessary. Current methods for producing this compound rely on fermentation of Streptomyces strains, followed by complex downstream processing involving extraction and chromatography. google.com These processes often suffer from low yields and degradation of the final product, making large-scale production for clinical purposes challenging. google.com
Several strategies are being explored to improve production efficiency.
Process Optimization: High-speed countercurrent chromatography (HSCCC) has been successfully developed to separate granaticins from the fermentation broth of Streptomyces vilmorinianum YP1, yielding this compound with over 99% purity. researchgate.net Additionally, optimizing fermentation conditions is critical. Studies on the related compound granaticinic acid have shown that using Response Surface Methodology (RSM) to fine-tune parameters like medium composition (e.g., glucose concentration), pH, and temperature can lead to significant yield improvements, in one case enhancing production by 3.3-fold. nih.govsemanticscholar.org
Genetic Engineering: A powerful approach involves metabolic engineering of the producing organism or transferring the biosynthetic gene cluster to a more suitable host. The entire granaticin gene cluster has been successfully cloned and expressed in the heterologous host Streptomyces coelicolor CH999, which produced this compound and related metabolites. nih.gov This strategy opens the door for genetic manipulation to increase precursor supply, remove pathway bottlenecks, and ultimately enhance the yield of this compound.
Q & A
Q. How can researchers determine the purity and structural identity of Granaticin B in novel isolates?
To confirm purity and structural identity, use high-resolution mass spectrometry (HR-MS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For novel isolates, compare spectral data with established databases and include chromatographic purity assessments (e.g., HPLC with UV/Vis detection). Ensure compliance with journal guidelines for new compound characterization, including full experimental protocols in supplementary materials .
Q. What in vitro assays are commonly used to assess this compound’s antibacterial and anticancer bioactivity?
Standard assays include:
- RNA synthesis inhibition : Measure incorporation of radiolabeled uracil in bacterial models (e.g., Bacillus subtilis) to quantify transcriptional suppression .
- Antiproliferative activity : Use cancer cell line viability assays (e.g., MTT or ATP-based luminescence) with dose-response curves to determine IC50 values. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure statistical reliability .
Q. What genomic approaches identify this compound biosynthetic gene clusters (BGCs)?
Employ homology-based screening using degenerate primers targeting conserved domains of polyketide synthase (PKS) genes (e.g., β-ketoacyl synthase domains). Validate BGCs via gene disruption and heterologous expression in model hosts (e.g., Streptomyces spp.). Reference existing PKS sequences (e.g., granaticin or soraphen A BGCs) for comparative analysis .
Q. How should researchers design experiments to study RNA synthesis inhibition by this compound?
Use synchronized bacterial cultures to isolate transcriptional effects. Measure RNA polymerase activity via in vitro transcription assays with purified enzymes. Include controls for off-target effects (e.g., DNA intercalation) using ethidium bromide competition assays .
Advanced Research Questions
Q. How can discrepancies in reported mechanisms of action (e.g., RNA vs. DNA targeting) be resolved?
Conduct multi-omics integration : Pair transcriptomic profiling (RNA-seq) with metabolomic analysis to distinguish primary vs. secondary effects. Use CRISPR-Cas9 knockout models to validate target pathways (e.g., RNA polymerase subunits). Address contradictions by replicating prior experimental conditions and reporting methodological variations .
Q. What strategies optimize heterologous expression of this compound PKS genes in non-native hosts?
- Promoter engineering : Use inducible systems (e.g., T7 or Ptet) to balance expression toxicity.
- Chassis optimization : Employ Sorangium cellulosum or E. coli strains engineered for polyketide production (e.g., DEBS-modified hosts).
- Co-expression of tailoring enzymes : Include redox partners (e.g., cytochrome P450s) to ensure post-PKS modifications .
Q. How can researchers establish dose-response relationships for this compound in cancer cells with variable potency?
Use pharmacodynamic modeling : Fit data to Hill equations to quantify efficacy (Emax) and potency (EC50). Account for cell line-specific factors (e.g., efflux pump expression) via RNAi knockdown or inhibitor co-treatment. Validate results across ≥3 independent cell lines and report confidence intervals .
Q. What statistical methods address variability in this compound’s bioactivity data across studies?
Apply meta-analysis frameworks : Pool data from published studies using random-effects models to account for heterogeneity. Perform sensitivity analyses to identify outliers or confounding variables (e.g., solvent differences). Consult statisticians during experimental design to ensure power calculations align with expected effect sizes .
Methodological Best Practices
- Data reproducibility : Archive raw spectra, chromatograms, and sequencing reads in public repositories (e.g., NCBI GenBank, MetaboLights). Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical reporting : Disclose conflicts of interest and negative results (e.g., lack of activity in certain assays) to avoid publication bias .
- Interdisciplinary collaboration : Engage bioinformaticians for BGC annotation and pharmacologists for mechanistic validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
